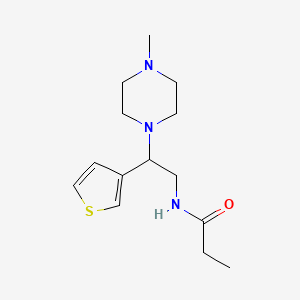

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)propionamide

Beschreibung

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)propionamide is a synthetic small molecule characterized by a propionamide backbone linked to a 4-methylpiperazine moiety and a thiophene ring. This hybrid architecture suggests applications in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzymes where piperazine and thiophene derivatives are commonly explored .

Eigenschaften

IUPAC Name |

N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3OS/c1-3-14(18)15-10-13(12-4-9-19-11-12)17-7-5-16(2)6-8-17/h4,9,11,13H,3,5-8,10H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTXFBXWBYUBPCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC(C1=CSC=C1)N2CCN(CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)propionamide typically involves multiple steps:

Formation of the Intermediate: The initial step often involves the reaction of 4-methylpiperazine with a suitable thiophene derivative under controlled conditions to form an intermediate compound.

Coupling Reaction: This intermediate is then subjected to a coupling reaction with a propionyl chloride derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and employing automated purification systems.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)propionamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, particularly targeting the amide group.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, conducted at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, typically in anhydrous ether or tetrahydrofuran, under reflux conditions.

Substitution: Alkyl halides or acyl chlorides, in the presence of a base such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide.

Major Products

Oxidation: Oxidized derivatives of the thiophene ring.

Reduction: Reduced forms of the amide group, potentially leading to amines.

Substitution: Substituted piperazine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Compounds similar to N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)propionamide have demonstrated antimicrobial properties. Preliminary studies suggest that derivatives of this compound may exhibit activity against various bacterial strains, making them candidates for further exploration in antimicrobial drug development .

Anticancer Properties

Research indicates that the structural components of this compound could play a role in anticancer activity. The piperazine derivative is often linked to modulation of neurotransmitter systems, which may also influence cancer cell proliferation and survival. Some studies have shown that related compounds can selectively inhibit cancer cell lines, suggesting that this compound might have similar effects .

Central Nervous System Effects

The piperazine moiety is known for its neuroactive properties. Compounds with similar structures have been studied for their potential to modulate neurotransmitter systems, which could lead to therapeutic applications in treating neurological disorders.

Case Study 1: Anticancer Screening

A study evaluated several piperazine-based compounds for their anticancer properties against various cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, particularly against melanoma and pancreatic cancer cell lines. The structure–activity relationship analysis revealed that modifications on the thiophene ring could enhance potency .

Case Study 2: Antimicrobial Evaluation

In another investigation, a series of thiophene-containing compounds were tested against common bacterial pathogens. The results demonstrated that compounds similar to this compound showed promising antibacterial activity, leading to further optimization for drug development.

Wirkmechanismus

The mechanism of action of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)propionamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target receptors or enzymes involved in signaling pathways.

Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, or neurotransmission, depending on its specific application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)propionamide, we analyze structurally analogous compounds from recent literature, focusing on substituent effects, synthetic pathways, and physicochemical properties.

Structural Analogues from Literature

describes compounds with N-(piperidin-4-yl)propionamide cores modified with aryl or tetrahydronaphthalene substituents. Key examples include:

- Compound 34 : N-(4-Chloro-3-methoxyphenyl)-N-(piperidin-4-yl)propionamide (72% yield) .

- Compound 35 : (R)-tert-butyl (6-((4-(N-(3,4-difluorophenyl)propionamido)piperidin-1-yl)methyl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate (64% yield; m/z 528.1) .

- Compound 36 : (R)-tert-butyl (6-((4-(N-(3,4-dichlorophenyl)propionamido)piperidin-1-yl)methyl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate (67% yield; m/z 560.1) .

Comparative Analysis

| Parameter | Target Compound | Compound 34 | Compound 35 | Compound 36 |

|---|---|---|---|---|

| Core Structure | Piperazine + thiophene | Piperidine + chlorophenyl | Piperidine + difluorophenyl + tetrahydronaphthalene | Piperidine + dichlorophenyl + tetrahydronaphthalene |

| Key Substituents | 4-Methylpiperazine, thiophen-3-yl | 4-Chloro-3-methoxyphenyl | 3,4-Difluorophenyl, tetrahydronaphthalene | 3,4-Dichlorophenyl, tetrahydronaphthalene |

| Molecular Weight | ~323 g/mol (estimated) | ~326 g/mol (calculated) | 528.1 g/mol (observed) | 560.1 g/mol (observed) |

| Synthetic Yield | Not reported in evidence | 72% | 64% | 67% |

| Aromatic Interactions | Thiophene (moderate π-π stacking) | Chlorophenyl (strong electron withdrawal) | Difluorophenyl (moderate electron withdrawal) | Dichlorophenyl (strong electron withdrawal) |

| Solubility Predictions | Enhanced (piperazine’s basicity) | Moderate (piperidine + polar substituents) | Low (bulky tetrahydronaphthalene) | Low (bulky tetrahydronaphthalene) |

Key Findings

Substituent Impact on Bioactivity :

- The thiophene group in the target compound may offer distinct electronic properties compared to the chloro/methoxy or halogenated phenyl groups in Compounds 34–34. Thiophene’s sulfur atom could facilitate interactions with cysteine-rich enzymatic pockets, whereas halogenated aryl groups enhance lipophilicity and membrane permeability .

- The 4-methylpiperazine moiety in the target compound likely improves aqueous solubility relative to the piperidine cores in Compounds 34–36, which are less basic and more lipophilic.

Synthetic Accessibility :

- Compounds 34–36 were synthesized via deprotection and coupling reactions with yields >60%, suggesting that the target compound’s synthesis could follow similar pathways. However, the steric bulk of the thiophene-ethyl group might necessitate optimized reaction conditions .

Spectroscopic Characterization :

- While Compounds 35–36 were characterized via MS and NMR, the target compound’s structural confirmation would require similar techniques. The thiophene proton environment (δ ~7.0–7.5 ppm in $^1$H NMR) and piperazine methyl group (δ ~2.3 ppm) would be critical markers .

Research Implications and Limitations

- Pharmacological Potential: The target compound’s piperazine-thiophene hybrid structure positions it as a candidate for CNS or kinase-targeted drug discovery, though empirical binding assays are needed to validate this hypothesis.

- Evidence Gaps : The provided evidence lacks direct data on the target compound’s synthesis, bioactivity, or crystallography. Structural refinement tools like SHELX could elucidate its 3D conformation, aiding in comparative studies.

Biologische Aktivität

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)propionamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, detailing its pharmacological effects, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound is characterized by the following structural components:

- Piperazine Moiety : Known for its role in modulating neurotransmitter systems.

- Thiophene Ring : Contributes to the compound's electron-rich nature and potential reactivity.

- Propionamide Group : May enhance solubility and biological activity.

These structural features suggest that this compound could interact with various biological targets, leading to diverse pharmacological effects.

1. Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit antimicrobial activity. For instance, derivatives of piperazine have been associated with significant antibacterial effects against various pathogens. Preliminary studies suggest that this compound may possess similar properties, warranting further investigation into its efficacy against specific bacterial strains.

2. Anticancer Activity

The potential anticancer properties of this compound are also noteworthy. Studies have shown that piperazine derivatives can induce apoptosis in cancer cells through mechanisms such as:

- Activation of caspase pathways.

- Modulation of p53 expression levels.

The specific effects of this compound on cancer cell lines remain to be fully elucidated but preliminary findings suggest promising activity.

3. Central Nervous System Effects

Given the presence of the piperazine moiety, this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders. Research on similar compounds has shown modulation of serotonin and dopamine receptors, which could be relevant for mood disorders and anxiety.

Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Potential mechanisms include:

- Receptor Binding : The compound may interact with specific receptors in the body, influencing various signaling pathways.

- Enzyme Inhibition : Its structural components suggest it could inhibit key enzymes involved in disease processes, particularly in cancer and infectious diseases.

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)propionamide, and how can reaction conditions be optimized for scalability?

- Methodology :

- Stepwise Synthesis : Begin with 4-methylpiperazine and thiophene-3-carboxaldehyde to form the secondary amine intermediate via reductive amination. React this intermediate with propionyl chloride under basic conditions (e.g., triethylamine) to yield the final propionamide derivative. Monitor reaction progress using thin-layer chromatography (TLC) .

- Optimization : Use a factorial experimental design (e.g., Taguchi or Box-Behnken) to assess variables like solvent polarity, temperature, and stoichiometry. Response surface methodology (RSM) can identify optimal conditions for yield and purity .

Q. What analytical techniques are essential for validating the purity and stability of this compound under varying storage conditions?

- Methodology :

- Purity Assessment : Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against synthetic intermediates to detect impurities .

- Stability Studies : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and analyze degradation products via LC-MS. Monitor hydrolytic stability by incubating the compound in buffers (pH 1–10) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking or DFT) predict the interaction of this compound with biological targets such as neurotransmitter receptors or enzymes?

- Methodology :

- Target Selection : Prioritize receptors with known affinity for piperazine derivatives (e.g., dopamine D2, serotonin 5-HT) or enzymes like cyclooxygenase (COX) based on structural analogs .

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding. Validate predictions with in vitro assays (e.g., radioligand displacement for receptor affinity or COX inhibition assays) .

- DFT Analysis : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions, aiding in rational modifications to enhance binding .

Q. What strategies can resolve contradictory data on this compound’s biological activity across different assay systems?

- Methodology :

- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 for receptors) and assay buffers. Control for batch-to-batch variability in compound purity via HPLC .

- Mechanistic Profiling : Perform phosphoproteomics or transcriptomics to identify off-target effects. Compare results with structurally related compounds (e.g., piperazine-thiophene derivatives) to isolate structure-activity relationships (SAR) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic properties?

- Methodology :

- Core Modifications : Replace the thiophene ring with substituted furans or pyridines to alter lipophilicity. Introduce methyl groups to the piperazine ring to modulate metabolic stability .

- ADME Profiling : Use Caco-2 cell monolayers to assess intestinal permeability and microsomal stability assays (human liver microsomes) to predict clearance rates. Optimize logP values (target: 2–4) via substituent adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.